Cas no 2172525-20-9 (1-hexyl-9-methyl-1,7-diazaspiro4.5decane)

1-ヘキシル-9-メチル-1,7-ジアザスピロ[4.5]デカンは、複雑なスピロ環構造を有する窒素含有化合物です。分子内に2つの窒素原子を有する二環式構造が特徴で、ヘキシル基とメチル基の導入により脂溶性が調整されています。この化合物は有機合成中間体としての応用が期待され、特に医薬品開発分野での使用が想定されます。スピロ構造がもたらす立体障害により特異的な分子認識能を示す可能性があり、薬理活性化合物の設計において構造的多様性を付与する利点があります。また、2つの窒素原子がプロトン受容部位として機能し、金属イオンとの錯体形成能も有しています。

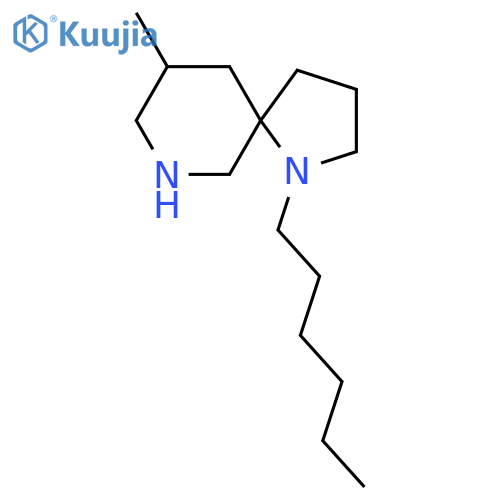

2172525-20-9 structure

商品名:1-hexyl-9-methyl-1,7-diazaspiro4.5decane

1-hexyl-9-methyl-1,7-diazaspiro4.5decane 化学的及び物理的性質

名前と識別子

-

- 1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane

- EN300-1273921

- 2172525-20-9

- 1-hexyl-9-methyl-1,7-diazaspiro4.5decane

-

- インチ: 1S/C15H30N2/c1-3-4-5-6-9-17-10-7-8-15(17)11-14(2)12-16-13-15/h14,16H,3-13H2,1-2H3

- InChIKey: RGRCIFHZQOKWBG-UHFFFAOYSA-N

- ほほえんだ: N1(CCCCCC)CCCC21CNCC(C)C2

計算された属性

- せいみつぶんしりょう: 238.240898965g/mol

- どういたいしつりょう: 238.240898965g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

1-hexyl-9-methyl-1,7-diazaspiro4.5decane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1273921-0.25g |

1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |

2172525-20-9 | 0.25g |

$1774.0 | 2023-06-08 | ||

| Enamine | EN300-1273921-5.0g |

1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |

2172525-20-9 | 5g |

$5594.0 | 2023-06-08 | ||

| Enamine | EN300-1273921-1000mg |

1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |

2172525-20-9 | 1000mg |

$1929.0 | 2023-10-02 | ||

| Enamine | EN300-1273921-100mg |

1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |

2172525-20-9 | 100mg |

$1697.0 | 2023-10-02 | ||

| Enamine | EN300-1273921-2500mg |

1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |

2172525-20-9 | 2500mg |

$3782.0 | 2023-10-02 | ||

| Enamine | EN300-1273921-1.0g |

1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |

2172525-20-9 | 1g |

$1929.0 | 2023-06-08 | ||

| Enamine | EN300-1273921-50mg |

1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |

2172525-20-9 | 50mg |

$1620.0 | 2023-10-02 | ||

| Enamine | EN300-1273921-250mg |

1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |

2172525-20-9 | 250mg |

$1774.0 | 2023-10-02 | ||

| Enamine | EN300-1273921-0.5g |

1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |

2172525-20-9 | 0.5g |

$1851.0 | 2023-06-08 | ||

| Enamine | EN300-1273921-10000mg |

1-hexyl-9-methyl-1,7-diazaspiro[4.5]decane |

2172525-20-9 | 10000mg |

$8295.0 | 2023-10-02 |

1-hexyl-9-methyl-1,7-diazaspiro4.5decane 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

2172525-20-9 (1-hexyl-9-methyl-1,7-diazaspiro4.5decane) 関連製品

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 156121-15-2(2-(Methoxymethyl)morpholine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬